molecular formula C22H22FN5O B2675424 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1203192-34-0

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Número de catálogo: B2675424
Número CAS: 1203192-34-0
Peso molecular: 391.45
Clave InChI: RGMAELNZGVEJBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Pyridazine-Based Pharmacophores

Pyridazine (1,2-diazine) entered medicinal chemistry through Emil Fischer's 1886 synthesis via phenylhydrazine and levulinic acid condensation. Early applications focused on agrochemicals like pyridate herbicides, exploiting the ring's electron-deficient nature for electrophilic interactions. The 1980s marked a turning point with minaprine, the first pyridazine-containing drug approved as a monoamine oxidase inhibitor, demonstrating CNS permeability. Structural analyses revealed pyridazine's advantages: a dipole moment of 3.94 D facilitates π-π stacking, while dual hydrogen-bond acceptors (N1, N2) enable unique binding modes compared to pyrimidine or pyrazine.

Recent breakthroughs include relugolix (2020 FDA approval), where pyridazine's meta-substitution pattern optimizes GnRH receptor antagonism through charge-transfer interactions with Trp~28~. Deucravacitinib (2022) further validated pyridazine in allosteric kinase inhibition, leveraging C-H···O hydrogen bonds with TYK2's Glu~658~. Over 142 pyridazine derivatives now show activity across antiviral, anticancer, and antimicrobial domains, with 23% exhibiting sub-μM potency in kinase assays.

Evolution of Piperidine Carboxamide Derivatives in Medicinal Chemistry

Piperidine carboxamides gained prominence with the 2012 discovery of ALK inhibitor 1 (IC~50~ 0.174 μM), where the carboxamide's CONH linker enabled critical hydrogen bonds with Glu~1197~ and Met~1199~. Structural optimization revealed:

  • N-alkylation (e.g., pyridin-2-ylmethyl) enhances blood-brain barrier penetration by reducing PSA from 78 Ų to 52 Ų
  • 4-Position substitution on piperidine maximizes conformational restraint, improving IGF1R selectivity (100-fold vs. 10-fold for 3-substituted analogs)
Substituent Position ALK IC~50~ (nM) IGF1R IC~50~ (nM) Selectivity Ratio
4-Carboxamide 48 4800 100
3-Carboxamide 210 2200 10.5

Table 1. Positional effects on piperidine carboxamide kinase selectivity

The scaffold's versatility is evidenced in dopamine reuptake inhibitors (EC~50~ 12 nM via DAT binding) and σ~1~ receptor modulators (K~i~ 3.8 nM). Carboxamide N-substituents dictate target engagement: aryl groups favor kinase inhibition, while benzyl analogs prefer neurotransmitter transporters.

Significance of Fluorophenyl-Substituted Heterocycles in Drug Discovery

4-Fluorophenyl incorporation addresses three key challenges:

  • Lipophilicity Modulation : Fluorine's electronegativity (χ = 3.98) reduces cLogP by 0.5–0.7 units vs. phenyl, improving aqueous solubility without compromising membrane permeability
  • Metabolic Stability : C-F bonds resist CYP450 oxidation, increasing t~1/2~ from 2.1 h (phenyl) to 6.8 h (4-fluorophenyl) in human microsomes
  • Target Affinity : Fluorine's σ-hole enables orthogonal interactions with proline-rich motifs, e.g., 4.2-fold higher BACE1 inhibition (IC~50~ 19 nM vs. 80 nM)

In pyridazine hybrids, the 4-fluorophenyl group at C6 induces a 15° dihedral angle with the heterocycle, preorganizing the molecule for deep pocket penetration. This substituent improves kinase inhibition 8-fold over unfluorinated analogs in BTK assays (K~d~ 2.3 nM vs. 18.4 nM).

Research Trajectory and Contemporary Significance

The convergence of pyridazine, piperidine carboxamide, and fluorophenyl motifs represents a strategic response to three drug discovery challenges:

  • Kinase Resistance Mutations : Pyridazine's dual hydrogen-bond capacity addresses gatekeeper mutations (e.g., T315I in BCR-ABL) by engaging Asp~381~ and His~361~ simultaneously
  • hERG Liability Mitigation : Piperidine carboxamides reduce hERG channel binding 30-fold compared to piperazine analogs (IC~50~ >30 μM vs. 1.2 μM)
  • CNS Penetration : Fluorophenyl-pyridazine hybrids achieve brain/plasma ratios of 0.8–1.2 vs. 0.1–0.3 for non-fluorinated derivatives, critical for neuro-oncology targets

Propiedades

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c23-18-6-4-16(5-7-18)20-8-9-21(27-26-20)28-13-10-17(11-14-28)22(29)25-15-19-3-1-2-12-24-19/h1-9,12,17H,10-11,13-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMAELNZGVEJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
  • Fluorophenyl group : A phenyl ring substituted with a fluorine atom.

The molecular formula is C22H22FN5OC_{22}H_{22}FN_5O with a molecular weight of approximately 391.45 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are significant in treating neurodegenerative disorders .

Enzyme Inhibition

Research indicates that compounds structurally similar to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide exhibit potent inhibitory effects on various enzymes:

Enzyme IC50 Value (µM) Selectivity
MAO-B0.013High
MAO-A1.57Moderate

The above data suggests that this compound may be a selective inhibitor for MAO-B, which is particularly relevant for conditions such as Alzheimer's disease .

Receptor Interactions

In addition to enzyme inhibition, the compound's structure suggests potential interactions with various receptors involved in neurotransmission and cellular signaling pathways. The presence of the pyridine and piperidine groups may facilitate binding to receptors such as serotonin receptors, further enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar compounds, providing insights into the potential applications of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide:

  • Neuroprotective Effects : In vitro studies have shown that related pyridazine derivatives can protect neuronal cells from oxidative stress, suggesting that this compound may also exhibit neuroprotective properties.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. For instance, related compounds were found to inhibit cell growth in breast and colorectal cancer models .
  • Cytotoxicity Studies : The cytotoxic effects were assessed using healthy fibroblast cell lines (L929). Notably, certain analogs exhibited minimal toxicity at lower concentrations, highlighting the importance of structure in determining safety profiles .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with pyridazine scaffolds, such as 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, exhibit promising anticancer properties. The pyridazine ring is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that modifications to the pyridazine structure can enhance potency against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

Kinase Inhibition

This compound has been evaluated as a potential kinase inhibitor, a critical area in cancer therapy. Kinases play vital roles in cellular signaling and are often dysregulated in cancer. The structure of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide allows it to bind effectively to kinase domains, potentially leading to the development of targeted therapies for various cancers .

Modification and Optimization

SAR studies have revealed that substituents on the pyridazine and piperidine rings significantly influence the biological activity of this compound. For example, the introduction of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to target proteins . Researchers have conducted extensive modifications to optimize efficacy while minimizing off-target effects.

Central Nervous System Penetration

The ability of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide to penetrate the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural properties suggest potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating neurotransmitter systems .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityEffective against multiple cancer cell lines ,
Kinase InhibitionPotential as a selective kinase inhibitor ,
Central Nervous SystemAbility to cross blood-brain barrier; potential CNS effects ,

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyridazine derivatives, 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide was shown to inhibit cell proliferation in breast and lung cancer models with IC50 values in the low nanomolar range. This highlights its potential as a lead compound for further development .

Case Study: Kinase Selectivity

Another study focused on the selectivity of this compound against various kinases involved in oncogenic pathways. The results demonstrated that specific modifications led to enhanced selectivity profiles, reducing off-target effects commonly associated with kinase inhibitors .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Identifier Core Structure Key Substituents Potential Activity/Application Source
Target Compound Pyridazine + Piperidine-4-carboxamide 6-(4-Fluorophenyl), N-(pyridin-2-ylmethyl) Hypothesized kinase/PROTAC activity N/A
1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-... () Benzoimidazole + Piperidine-4-carboxamide 1,3-Dimethoxypropan-2-yl, 1,5-dimethyl-6-oxo-dihydropyridin-3-yl PROTAC development PROTAC medicinal chemistry
HE44 (N-[(2-Fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide) Piperidine-4-carboxamide + Pyrrolopyridine 2-Fluorophenylmethyl, 1-methylpyrrolopyridin-3-yl Insecticidal/antimicrobial Streptomyces symbionts
B1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432) Pyrazole + Carboxamide 4-Fluorophenyl, 2-methylthiazol-4-ylmethyl Enzyme inhibition (e.g., kinases) Structure-based discovery
1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Cyclopentapyridazine + Piperidine-4-carboxamide Cyclopentapyridazinyl, pyrrolidinyl-pyrimidine Kinase inhibition Synthetic chemistry
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide Piperidine-4-carboxamide + Biphenyl Biphenyl-4-yl, 3-hydroxypyridin-2-ylmethyl Undisclosed (likely receptor binding) MedChemComm

Key Observations:

Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., HE44, B1-Z899051432) is associated with improved pharmacokinetics and target affinity due to fluorine’s electronegativity and metabolic stability .

Piperidine-4-Carboxamide Scaffold : This moiety is recurrent in bioactive molecules, enabling hydrogen bonding with biological targets (e.g., proteases, kinases) .

Heterocyclic Variations : Substitutions like pyridazine (target compound), pyrazole (B1-Z899051432), or pyrrolopyridine (HE44) dictate selectivity toward specific enzymes or receptors.

Research Findings from Analogous Structures

PROTAC Applications : The PROTAC compound in demonstrates the utility of pyridazine-piperidine hybrids in targeted protein degradation, suggesting the target compound could be optimized for E3 ligase recruitment .

Antimicrobial Activity : HE44’s piperidine-carboxamide-pyrrolopyridine structure exhibits insecticidal properties, implying that fluorophenyl-pyridazine analogs may also disrupt microbial pathways .

Kinase Inhibition : Cyclopentapyridazine derivatives () show potent kinase inhibition, highlighting the pyridazine core’s role in ATP-binding domain interactions .

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridazine and piperidine-carboxamide moieties under inert conditions. A key step is the nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-fluorophenyl group to the pyridazine core. Purification is achieved via column chromatography using gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is essential for final validation .

Q. How can the structural integrity and stereochemical configuration of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-Ray Crystallography : For unambiguous stereochemical assignment, especially if chiral centers are present .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Methodological Answer :
  • In Vitro :
  • CYP450 Inhibition Assays : To assess metabolic stability (e.g., human liver microsomes).
  • Caco-2 Cell Permeability : For intestinal absorption potential.
  • In Vivo :
  • Rhesus Monkey Models : For capsaicin-induced dermal blood flow assays to evaluate receptor antagonism (e.g., CGRP or kinase targets) .
  • Xenograft Models : Implant human cancer cells (e.g., GTL-16 gastric carcinoma) in immunodeficient mice to study dose-dependent tumor growth inhibition .

Q. How can researchers resolve discrepancies in binding affinity data across species (e.g., human vs. rodent receptors)?

  • Methodological Answer :
  • Species-Specific Receptor Cloning : Express human, rat, or canine receptors in HEK293 cells for comparative binding assays (e.g., 125I-CGRP competition binding).
  • Molecular Dynamics Simulations : Identify critical residue differences in binding pockets that explain affinity variations .

Q. What strategies optimize metabolic stability and oral bioavailability for piperidine-carboxamide derivatives?

  • Methodological Answer :
  • Structural Modifications : Introduce trifluoromethyl groups to enhance lipophilicity and reduce oxidative metabolism .
  • Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility .

Q. How can researchers design experiments to validate target engagement in complex biological systems?

  • Methodological Answer :
  • Photoaffinity Labeling : Incorporate a photo-crosslinkable moiety (e.g., benzophenone) into the compound to covalently bind to target proteins, followed by pull-down assays and mass spectrometry .
  • Positron Emission Tomography (PET) Tracers : Radiolabel the compound (e.g., 18F) for in vivo imaging of receptor occupancy .

Data Contradiction Analysis

Q. How should conflicting data on CYP3A4 inhibition be addressed during lead optimization?

  • Methodological Answer :
  • Dose-Response Profiling : Test the compound at varying concentrations (1 nM–10 µM) to differentiate competitive vs. non-competitive inhibition.
  • Metabolite Identification : Use LC-MS/MS to determine if inhibitory effects arise from parent compound or metabolites .

Q. What approaches reconcile divergent efficacy results between cell-based assays and animal models?

  • Methodological Answer :
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma exposure levels with target engagement metrics (e.g., receptor occupancy).
  • Tissue Distribution Studies : Quantify compound concentrations in target organs vs. plasma to explain efficacy gaps .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.